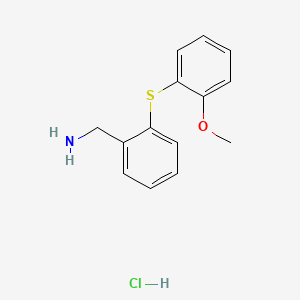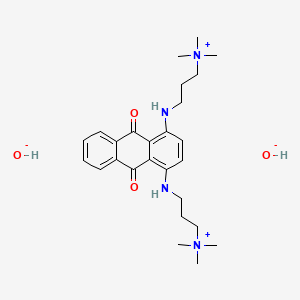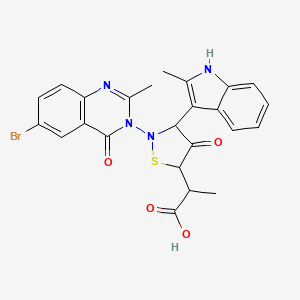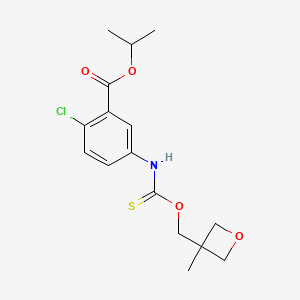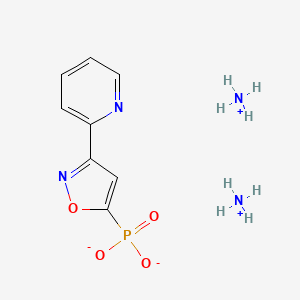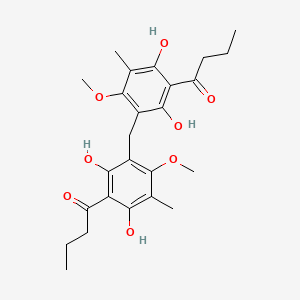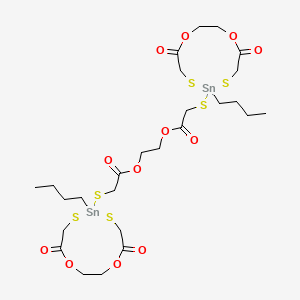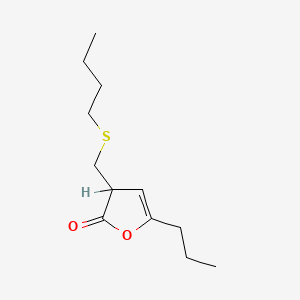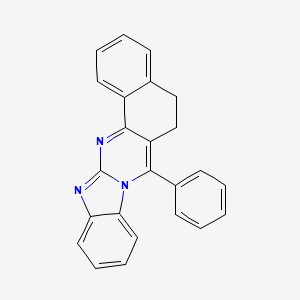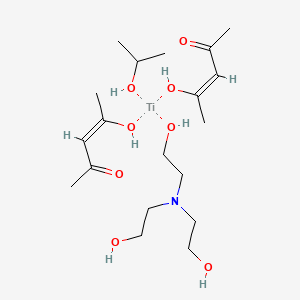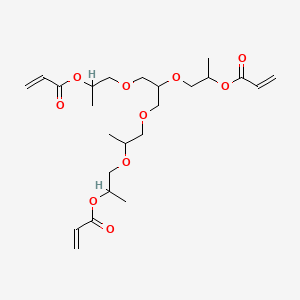
1,4,12-Trimethyl-14-oxo-8-(2-((1-oxoallyl)oxy)propoxy)-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,12-Trimethyl-14-oxo-8-(2-((1-oxoallyl)oxy)propoxy)-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,12-Trimethyl-14-oxo-8-(2-((1-oxoallyl)oxy)propoxy)-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include precursors for the acrylate group and the polyether backbone.
Formation of the Polyether Backbone: The polyether backbone is synthesized through a series of etherification reactions, where alcohols react with alkyl halides under basic conditions.
Introduction of the Acrylate Group: The acrylate group is introduced through esterification reactions, where carboxylic acids react with alcohols in the presence of acid catalysts.
Final Assembly: The final step involves the coupling of the polyether backbone with the acrylate group, typically through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the etherification and esterification reactions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques such as distillation, crystallization, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4,12-Trimethyl-14-oxo-8-(2-((1-oxoallyl)oxy)propoxy)-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acrylate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols.
Scientific Research Applications
1,4,12-Trimethyl-14-oxo-8-(2-((1-oxoallyl)oxy)propoxy)-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate has several scientific research applications:
Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with unique properties.
Materials Science: The compound’s structure allows for the creation of materials with specific mechanical and thermal properties.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1,4,12-Trimethyl-14-oxo-8-(2-((1-oxoallyl)oxy)propoxy)-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors.
Pathways Involved: It may modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1,4,12-Trimethyl-14-oxo-8-(2-((1-oxoallyl)oxy)propoxy)-3,6,10,13-tetraoxahexadec-15-en-1-yl methacrylate
- 1,4,12-Trimethyl-14-oxo-8-(2-((1-oxoallyl)oxy)propoxy)-3,6,10,13-tetraoxahexadec-15-en-1-yl butyrate
Uniqueness
1,4,12-Trimethyl-14-oxo-8-(2-((1-oxoallyl)oxy)propoxy)-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
94160-32-4 |
|---|---|
Molecular Formula |
C24H38O10 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
1-[2-(2-prop-2-enoyloxypropoxy)-3-[2-(2-prop-2-enoyloxypropoxy)propoxy]propoxy]propan-2-yl prop-2-enoate |
InChI |
InChI=1S/C24H38O10/c1-8-22(25)32-18(5)12-29-16-21(31-14-20(7)34-24(27)10-3)15-28-11-17(4)30-13-19(6)33-23(26)9-2/h8-10,17-21H,1-3,11-16H2,4-7H3 |
InChI Key |
PWFXFAXUOCRECU-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC(COCC(C)OC(=O)C=C)OCC(C)OC(=O)C=C)OCC(C)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




